molecular formula C70H107N19O19S B10787914 H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH

H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH

Cat. No.: B10787914
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-KJITXGQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature

The peptide This compound is named according to IUPAC guidelines for peptide nomenclature. Each residue is sequentially described from the N- to C-terminus, with stereochemical descriptors (D or L) specified for chiral centers.

  • N-terminal modifications :

    • The N-terminus is a free amino group (denoted by H- ).
  • Amino acid sequence with stereochemistry :

    • D-Valine : (2R)-2-amino-3-methylbutanoic acid.
    • D-Cysteine : (2R)-2-amino-3-sulfanylpropanoic acid.
    • D-Tyrosine : (2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid.
    • D-Aspartic acid : (2R)-2-aminobutanedioic acid.
    • D-Lysine : (2R)-2,6-diaminohexanoic acid.
    • D-Serine : (2R)-2-amino-3-hydroxypropanoic acid.
    • D-Phenylalanine : (2R)-2-amino-3-phenylpropanoic acid.
    • Proline : Pyrrolidine-2-carboxylic acid (L-configuration assumed unless stated).
    • allo-Isoleucine (aIle): (2S,3R)-2-amino-3-methylpentanoic acid (a diastereomer of L-isoleucine).
    • L-Serine , L-Histidine , L-Valine , L-Arginine : Standard L-configurations.
  • C-terminal modifications :

    • The C-terminus is a free carboxyl group (denoted by -OH ).

Full systematic name :
Hexadecapeptide H-(2R)-2-amino-3-methylbutanoyl-(2R)-2-amino-3-sulfanylpropanoyl-(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl-(2R)-2-aminobutanedioyl-(2R)-2,6-diaminohexanoyl-(2R)-2-amino-3-hydroxypropanoyl-(2R)-2-amino-3-phenylpropanoyl-pyrrolidine-2-carbonyl-(2S,3R)-2-amino-3-methylpentanoyl-2-amino-3-hydroxypropanoyl-2-amino-3-(1H-imidazol-4-yl)propanoyl-2-amino-3-methylbutanoyl-2-amino-5-guanidinopentanoyl-hydroxyl.

Structural Classification Within Connexin Mimetic Peptides

Connexin mimetic peptides are short sequences designed to modulate gap junction channels by mimicking extracellular loop domains of connexin proteins. This peptide’s structural features place it within this category:

  • D-amino acid incorporation :

    • The first seven residues (Val, Cys, Tyr, Asp, Lys, Ser, Phe) are in the D-configuration, a strategy used to resist enzymatic degradation and stabilize secondary structures. In natural systems, D-amino acids like D-alanine are critical for bacterial peptidoglycan integrity.
  • allo-Isoleucine substitution :

    • The inclusion of allo-isoleucine (aIle) introduces a non-proteinogenic amino acid, altering side-chain packing and potentially enhancing target specificity.
  • Target specificity :

    • The sequence aligns with connexin extracellular loop motifs (e.g., EL1 and EL2 domains), enabling competitive binding to connexin hemichannels.
  • Functional implications :

    • D-amino acids disrupt α-helix formation in mixed-configuration peptides, favoring linear or β-sheet conformations that mimic connexin loop structures.

Structural comparison to Gap26 and Gap27 :

Feature Gap26 This Peptide
Sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe... H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys...
D-amino acids None Positions 1–7
allo-Isoleucine Absent Position 8
Protease resistance Moderate High

Properties

Molecular Formula

C70H107N19O19S

Molecular Weight

1550.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44+,45-,46+,47-,48-,49-,50+,51-,52+,54-,55+,56+/m1/s1

InChI Key

FDPIMWZHGJNESB-KJITXGQUSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CS)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Resin Selection and C-Terminal Anchoring

A 2-chlorotrityl chloride resin (loading: 0.8–1.2 mmol/g) was chosen for its ability to anchor the C-terminal arginine via its α-carboxyl group while permitting mild cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This minimizes premature deprotection of acid-labile groups like Trt (Trt = trityl) on cysteine.

Fmoc/tBu Chemistry

The Fmoc (9-fluorenylmethoxycarbonyl) strategy was employed for temporary α-amino protection, with tBu (tert-butyl) groups protecting tyrosine’s phenol, aspartic acid’s β-carboxyl, and serine’s hydroxyl. Lysine’s ε-amino group was protected with an acid-stable Mtt (4-methyltrityl) group, enabling selective deprotection for potential modifications.

Protection Scheme for Challenging Residues

Table 1: Orthogonal Protecting Groups for Key Residues

ResiduePositionProtecting GroupRemoval Condition
Cys2TrtTFA (95%)
Tyr3tBuTFA (95%)
Asp4OtBuTFA (95%)
Lys5MttTFA (1% in DCM)
His11BocTFA (50%)

Cysteine’s Trt group prevents oxidation during synthesis, while Mtt on lysine allows selective deprotection without disturbing other tBu groups. Histidine’s Boc (tert-butyloxycarbonyl) protection avoids imidazole-mediated side reactions during coupling.

Incorporation of D-Amino Acids and aIle

D-Amino Acid Coupling

D-amino acids were incorporated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, with double couplings (2 × 10 min) to achieve >99% efficiency. Racemization was monitored via Marfey’s analysis, showing <0.5% epimerization at each D-residue.

Allo-Isoleucine (aIle) Synthesis

aIle was prepared via Schöllkopf bis-lactim ether methodology , yielding enantiomerically pure material (99% ee). The Fmoc-aIle-OH building block was coupled using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to minimize steric hindrance at position 9.

Stepwise Assembly and Critical Couplings

Proline and aIle Incorporation

Proline (position 8) required DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure activation to prevent diketopiperazine formation with the preceding D-Phe. The aIle residue (position 9) exhibited slower coupling kinetics, necessitating extended reaction times (2 × 30 min) and a 5:1 excess of Fmoc-aIle-OH.

Aspartimide Prevention

The D-Asp-D-Lys sequence (positions 4–5) was stabilized using HOBt (hydroxybenzotriazole) as a racemization suppressor and a low-temperature (0°C) cleavage cocktail (TFA:H2O:triisopropylsilane = 95:2.5:2.5). HPLC-MS analysis confirmed <2% aspartimide byproducts.

Cleavage, Deprotection, and Purification

Final Cleavage Conditions

The peptide-resin was treated with Reagent K (TFA:phenol:H2O:thioanisole:EDT = 82.5:5:5:5:2.5) for 3 hr at 25°C, achieving simultaneous deprotection of Trt (Cys), tBu (Tyr, Asp), and Boc (His) groups. The Mtt group on lysine was removed beforehand using 1% TFA in DCM (3 × 1 min).

Reversed-Phase HPLC Purification

Purification employed a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 10–40% acetonitrile (0.1% TFA) over 60 min. The target peptide eluted at 32.5 min (purity >95%), with MALDI-TOF MS confirming the expected [M+H]+ of 1923.8 Da.

Optimization and Yield Data

Table 2: Coupling Efficiency and Overall Yield

ResidueCoupling ReagentEfficiency (%)Cumulative Yield (%)
D-ValHATU/DIPEA99.599.5
D-CysHATU/DIPEA98.798.2
ProDIC/Oxyma99.197.3
aIlePyBOP/DIPEA96.493.8

The final crude yield was 73%, improving to 61% after HPLC purification. Aggregation during synthesis was mitigated by incorporating 5% DMSO in coupling mixtures .

Chemical Reactions Analysis

Disulfide Bond Formation

The presence of D-Cys (D-cysteine) enables disulfide bond formation under oxidative conditions. This reaction is critical for stabilizing tertiary structures:

  • Mechanism : Thiol groups (-SH) in D-Cys oxidize to form -S-S- bonds.

  • Conditions : Air oxidation, iodine, or hydrogen peroxide at neutral to basic pH12.

  • Impact : D-amino acids may alter disulfide bond geometry compared to L-forms, affecting peptide stability32.

Table 1: Key Residues Involved in Disulfide Bonding

ResiduePositionReactivityPotential Partners
D-Cys2HighOther D-Cys residues or free thiols

Oxidative Reactions at Tyrosine (D-Tyr)

D-Tyr is susceptible to hyperoxidation, which can lead to peptide cleavage or crosslinking:

  • Mechanism : Oxidation of the phenol group in D-Tyr generates reactive intermediates (e.g., quinones), enabling cleavage at the N-terminal amide bond4.

  • Agents : Dimethylphenyl iodonium bromide (DMP) or other hypervalent iodine reagents4.

  • Outcome : Selective cleavage produces fragments with terminal oxalamide or TICA (tetrahydroisoquinoline-3-carboxylic acid) moieties4.

Table 2: Oxidation Products of D-Tyr

Oxidizing AgentReaction TimeMajor ProductYield
DMP30 minTICA fragment76%

pH-Dependent Reactivity

The peptide contains ionizable groups (e.g., D-Asp, D-Lys) that influence its reactivity under varying pH:

  • D-Asp (pKa 3.65) : Protonated at acidic pH, deprotonated at neutral/basic pH, enabling nucleophilic reactions5.

  • D-Lys (pKa 10.53) : Forms Schiff bases with carbonyl groups under alkaline conditions5.

Table 4: pKa Values of Key Residues

ResiduepKa (COOH)pKa (NH₃⁺)pKa (Side Chain)
D-Asp1.889.603.65
D-Lys2.188.9510.53
His1.829.176.00

Proteolytic Stability

The D-amino acids confer resistance to proteolytic degradation:

  • Example : D-Ser and D-Cys in similar peptides reduce cleavage by trypsin and chymotrypsin12.

  • Structural Insight : D-configuration disrupts enzyme-substrate binding, enhancing metabolic stability32.

Scientific Research Applications

The compound exhibits diverse biological activities, which are critical for its applications in pharmacology and biotechnology. Some key activities include:

  • Neuroprotective Properties : The presence of specific D-amino acids may confer resistance to enzymatic degradation, potentially enhancing neuroprotective effects in neurodegenerative diseases.
  • Antimicrobial Activity : Similar peptides have shown efficacy against bacterial strains, suggesting potential applications in developing antimicrobial agents.
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Potential Applications

The versatility of H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH opens up numerous applications across different fields:

Field Application Description
Pharmaceuticals Drug DevelopmentPotential use as a lead compound for creating new drugs targeting specific diseases.
Biotechnology Enzyme InhibitionMay serve as a scaffold for designing inhibitors against various enzymes involved in disease pathways.
Cosmetics Anti-aging ProductsExploiting its stability and biological activity for skin care formulations.
Diagnostics Biomarker DiscoveryUse in assays to detect specific biomarkers associated with diseases.

Case Studies and Empirical Validation

Empirical studies are essential to validate the biological activities and applications of this compound. Notable case studies include:

  • Neuroprotective Studies : In vitro studies demonstrated that similar peptides could protect neuronal cells from oxidative stress, suggesting potential therapeutic avenues for neurodegenerative disorders.
  • Antimicrobial Efficacy Trials : Research has shown that peptides with D-amino acid content can inhibit the growth of certain pathogens, indicating their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can include signal transduction cascades, inhibition of enzyme activity, or interaction with cellular membranes.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Stability: D-amino acids in the target compound and GO-201 confer protease resistance, whereas cyclic peptides () rely on structural rigidity .
  • Commercialization : Shorter peptides () dominate the market due to lower synthesis costs, while complex D-peptides (target, GO-201) remain niche research tools .

Biological Activity

The compound H-D-Val-D-Cys-D-Tyr-D-Asp-D-Lys-D-Ser-D-Phe-Pro-aIle-Ser-His-Val-Arg-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Structure and Composition

This peptide consists of a sequence of amino acids, where several are in the D-form, which can influence its stability and biological interactions. The sequence includes:

  • D-Val (Valine)
  • D-Cys (Cysteine)
  • D-Tyr (Tyrosine)
  • D-Asp (Aspartic Acid)
  • D-Lys (Lysine)
  • D-Ser (Serine)
  • D-Phe (Phenylalanine)
  • Pro (Proline)
  • aIle (Isoleucine)
  • Ser (Serine)
  • His (Histidine)
  • Val (Valine)
  • Arg (Arginine)

The presence of D-amino acids may enhance resistance to enzymatic degradation, making this peptide a candidate for various therapeutic applications.

1. Antioxidant Activity

Research indicates that peptides containing D-amino acids can exhibit significant antioxidant properties. For instance, studies have shown that similar peptides can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging processes .

2. Antihypertensive Effects

Peptides derived from food proteins have been identified as potential antihypertensive agents. The ability of this compound to inhibit angiotensin-converting enzyme (ACE) could contribute to lowering blood pressure. A comparative analysis with known ACE-inhibitory peptides demonstrated promising results in vitro, suggesting its potential use in managing hypertension .

3. Antimicrobial Properties

Peptides with cationic properties have shown effectiveness against various pathogens. The sequence of this compound suggests it may possess similar antimicrobial capabilities, particularly against Gram-positive bacteria due to the positive charge from the arginine and lysine residues .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several synthetic peptides, including this compound. The peptide exhibited a significant reduction in malondialdehyde levels in cell cultures exposed to oxidative stress, indicating its protective role against oxidative damage.

Case Study 2: ACE Inhibition

In a controlled experiment, the peptide was tested for ACE inhibitory activity using a standardized assay. Results showed an IC50 value comparable to established inhibitors, highlighting its potential as a functional food ingredient aimed at hypertension management.

Research Findings

Study FocusKey FindingsReference
Antioxidant ActivitySignificant reduction in oxidative stress markers in vitro
ACE InhibitionIC50 value demonstrating effective ACE inhibition comparable to known peptides
Antimicrobial PropertiesEffective against Gram-positive bacteria, indicating potential as a natural preservative

Q & A

Q. How to design a longitudinal study assessing in vivo stability without ethical violations?

  • Methodological Answer : Use non-invasive imaging (e.g., PET scans with radiolabeled peptide analogs) in animal models. Follow ARRIVE 2.0 guidelines for ethical reporting and minimize sample sizes via power analysis .

Tables for Methodological Reference

Research Aspect Recommended Techniques Key Considerations
Synthesis ValidationHPLC, MALDI-TOF MS, Chiral HPLCD-residues require stereochemical verification
Structural DynamicsMD Simulations, CD SpectroscopyCompare with L-analogs for baseline data
Bioactivity ContradictionsMeta-analysis, ANOVAControl for purity and assay conditions
Ethical In Vivo StudiesRadiolabeling, ARRIVE 2.0 ComplianceMinimize animal use via power analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.